molecular formula C20H23ClN4 B2835509 5-(Tert-butyl)-3-(4-chlorophenyl)-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 896808-85-8

5-(Tert-butyl)-3-(4-chlorophenyl)-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2835509
CAS No.: 896808-85-8
M. Wt: 354.88
InChI Key: RKDUKOJWWLEKEH-UHFFFAOYSA-N
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Description

5-(Tert-butyl)-3-(4-chlorophenyl)-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted at the 3-, 5-, and 7-positions. The pyrrolidin-1-yl group at C7 contributes to solubility and modulates electronic properties through its amine functionality. This compound is of interest in medicinal chemistry, particularly for kinase inhibition and antimicrobial applications, due to its structural versatility .

Properties

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4/c1-20(2,3)17-12-18(24-10-4-5-11-24)25-19(23-17)16(13-22-25)14-6-8-15(21)9-7-14/h6-9,12-13H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDUKOJWWLEKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butyl)-3-(4-chlorophenyl)-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions

    Formation of Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Tert-butyl Group: The tert-butyl group can be introduced using tert-butyl halides in the presence of a strong base.

    Introduction of Chlorophenyl Group: The chlorophenyl group is typically introduced via a nucleophilic aromatic substitution reaction.

    Introduction of Pyrrolidinyl Group: The pyrrolidinyl group can be added through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butyl)-3-(4-chlorophenyl)-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyrrolidine in the presence of a suitable leaving group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(Tert-butyl)-3-(4-chlorophenyl)-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Tert-butyl)-3-(4-chlorophenyl)-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at the 7-Position

The 7-position substituent significantly impacts physicochemical and biological properties.

Compound Name 7-Substituent Molecular Weight Key Findings References
5-tert-Butyl-3-(4-chlorophenyl)-7-(imidazol-1-yl)pyrazolo[1,5-a]pyrimidine Imidazol-1-yl 351.838 Enhanced hydrogen bonding capacity due to imidazole’s nitrogen atoms; moderate solubility in polar solvents.
5-tert-Butyl-3-phenyl-7-morpholinylpyrazolo[1,5-a]pyrimidine Morpholinyl 343.4 Improved aqueous solubility due to morpholine’s oxygen atom; used in kinase inhibitor studies.
5-tert-Butyl-3-(4-chlorophenyl)-N-isopropylpyrazolo[1,5-a]pyrimidin-7-amine Isopropylamine 355.86 Tertiary amine enhances basicity; potential for salt formation to improve bioavailability.
Target Compound Pyrrolidin-1-yl ~380 (estimated) Balanced lipophilicity and solubility; pyrrolidine’s ring conformation may enhance target binding.

Key Insights :

  • Imidazole derivatives (e.g., ) exhibit stronger hydrogen bonding but lower metabolic stability due to reactive nitrogen centers.
  • Morpholine substituents (e.g., ) improve solubility but may reduce membrane permeability.
  • Pyrrolidine groups (target compound) offer a compromise between solubility and lipophilicity, making them favorable for CNS-targeting agents .
Substituent Variations at the 3- and 5-Positions
Compound Name 3-Substituent 5-Substituent Biological Activity References
5-(Trifluoromethyl)-3-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine Pyridin-3-yl Trifluoromethyl High metabolic stability; used in antimicrobial Re(I) complexes.
5-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-one 4-Chlorophenyl 3,5-Bis(trifluoromethyl)phenyl Potent kinase inhibitor (e.g., TrkA); CF3 groups enhance electron-withdrawing effects.
5-tert-Butyl-3-bromo-7-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidine Bromine tert-Butyl Bromine increases molecular weight and steric hindrance; moderate antimicrobial activity.

Key Insights :

  • Trifluoromethyl groups at C5 improve metabolic stability and electronegativity, favoring kinase inhibition .
  • Bromine at C3 introduces steric bulk but may reduce solubility, as seen in compound 147 (m/z 571.1459) .
  • tert-Butyl groups at C5 optimize lipophilicity for blood-brain barrier penetration .

Key Insights :

  • Trifluoromethyl and fluorophenyl groups are critical for kinase selectivity and potency .
  • Carbamate-protected intermediates (e.g., ) simplify synthetic routes and improve yields.
  • Chlorine substituents (e.g., ) enhance antimicrobial activity but may increase toxicity risks.

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